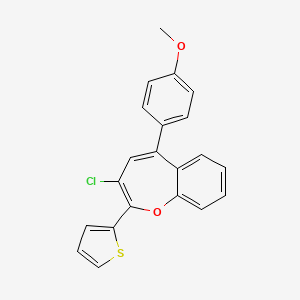![molecular formula C22H25NO4 B11592457 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11592457.png)
(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes methoxy and morpholine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-methoxyacetophenone under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism by which (2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy functional group and is used in the synthesis of various organic molecules.
Dichloroaniline: An aniline derivative with similar aromatic substitution patterns, used in the production of dyes and herbicides.
Uniqueness
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its combination of methoxy and morpholine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.
特性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H25NO4/c1-25-20-7-5-18(6-8-20)21(24)9-3-17-4-10-22(26-2)19(15-17)16-23-11-13-27-14-12-23/h3-10,15H,11-14,16H2,1-2H3/b9-3+ |
InChIキー |
IITWCJAPPMRXEM-YCRREMRBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3CCOCC3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11592381.png)

![4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11592385.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592399.png)
![6-(3-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592413.png)
![4-methyl-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B11592416.png)
![3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B11592424.png)

![Ethyl (3-cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11592428.png)
![(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11592429.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11592437.png)
![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11592446.png)
![(2Z)-6-benzyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592449.png)
